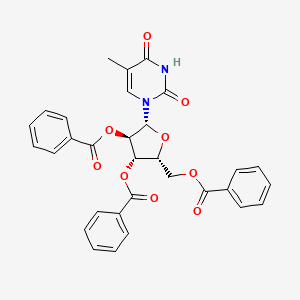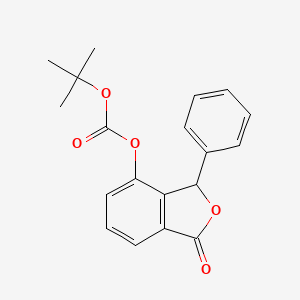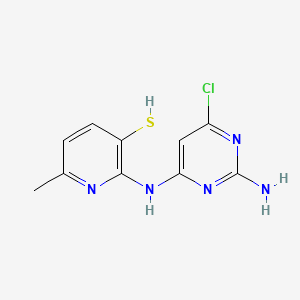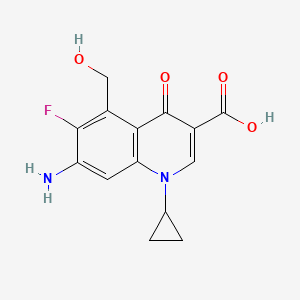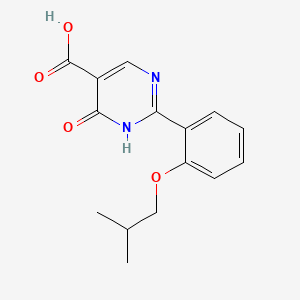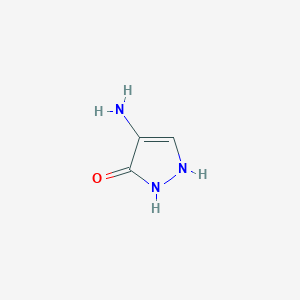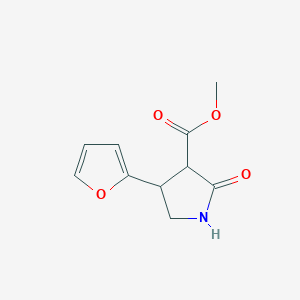![molecular formula C15H12O5 B12912482 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one CAS No. 14796-48-6](/img/structure/B12912482.png)
6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a benzofuran ring through a free radical cyclization cascade, followed by functional group modifications to introduce the hydroxy and hydroxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to construct complex benzofuran rings with fewer side reactions and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Applications De Recherche Scientifique
6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like bax and caspase-3 while decreasing the production of anti-apoptotic proteins like bcl-2. This suggests that the compound activates the mitochondrial pathway to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
- (E)-3-(hydroxymethyl)-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-6-ol
Uniqueness
6-hydroxy-2-(hydroxy(4-hydroxyphenyl)methyl)benzofuran-3(2H)-one stands out due to its unique combination of hydroxy and hydroxyphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
14796-48-6 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
6-hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13(18)15-14(19)11-6-5-10(17)7-12(11)20-15/h1-7,13,15-18H |
Clé InChI |
KOUAZSKCURTENM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)


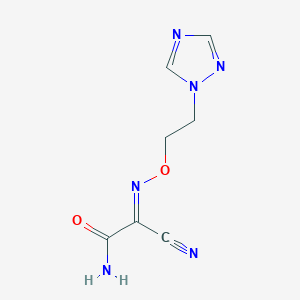
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
